molecular formula C17H26ClNO B591273 PV8 (hydrochloride) CAS No. 13415-55-9

PV8 (hydrochloride)

Cat. No.: B591273
CAS No.: 13415-55-9
M. Wt: 295.8 g/mol
InChI Key: WHQOZXALFDXFRH-UHFFFAOYSA-N
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Description

PV8 (hydrochloride), also known as alpha-pyrrolidinoheptaphenone, is a synthetic cathinone belonging to the pyrrolidinophenone class. It is a designer drug that has gained attention due to its psychoactive properties. PV8 (hydrochloride) is structurally related to other synthetic cathinones such as alpha-pyrrolidinohexiophenone and methylenedioxy-PV8 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

PV8 (hydrochloride) can be synthesized through a multi-step process involving the reaction of heptanone with pyrrolidine. The synthesis typically involves the following steps:

    Formation of the intermediate: Heptanone is reacted with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidinophenone structure.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure PV8 (hydrochloride).

Industrial Production Methods

Industrial production of PV8 (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

PV8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: PV8 can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of PV8 can lead to the formation of alcohols or amines.

    Substitution: PV8 can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PV8 can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

PV8 (hydrochloride) has several scientific research applications, including:

    Forensic Chemistry: PV8 is used as a reference material in forensic toxicology to identify and quantify synthetic cathinones in biological samples.

    Pharmacological Studies: Researchers study the pharmacokinetics and pharmacodynamics of PV8 to understand its effects on the human body.

    Analytical Chemistry: PV8 is used in the development and validation of analytical methods for detecting synthetic cathinones.

    Neuroscience: PV8 is studied for its impact on neurotransmitter systems and potential therapeutic applications

Comparison with Similar Compounds

PV8 (hydrochloride) is similar to other synthetic cathinones such as:

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOZXALFDXFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336959
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13415-55-9
Record name alpha-Pyrrolidinoheptaphenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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